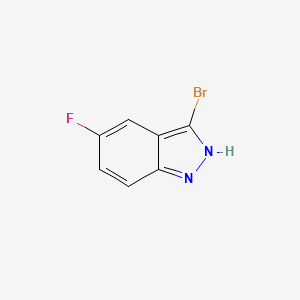

3-Bromo-5-fluoro-1H-indazole

描述

属性

IUPAC Name |

3-bromo-5-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZLRCNXHKTBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646292 | |

| Record name | 3-Bromo-5-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-08-4 | |

| Record name | 3-Bromo-5-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluoro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method 1: Bromination of 5-Fluoroindazole

One of the primary methods for synthesizing this compound involves the bromination of 5-fluoroindazole using bromine in a suitable solvent.

Starting Material : 5-Fluoroindazole is used as the precursor.

Reagents : Bromine (Br2) is added to the reaction mixture.

Solvent : Dimethylformamide (DMF) is commonly employed as the solvent.

-

- The reaction is typically conducted under nitrogen atmosphere to prevent oxidation.

- The temperature is maintained at low levels (around -5°C) during the addition of bromine, followed by warming to room temperature for completion.

Yield and Purification : The crude product can be purified through recrystallization or chromatography techniques, yielding high purity levels.

Expected Yield : Approximately 95% based on the starting material.

Method 2: Synthesis via Substituted Indazoles

Another approach involves synthesizing this compound from substituted indazoles through a multi-step reaction process.

Starting Material : A substituted indazole derivative is used, such as 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Reagents : Potassium carbonate (K2CO3) serves as a base in the reaction.

Solvent : Methanol and water are utilized for solubilizing reactants.

-

- The mixture is stirred at room temperature for an extended period (12 hours).

- Thin-layer chromatography (TLC) is employed to monitor the reaction progress.

Yield and Purification : After completion, the product is filtered, washed, and dried to obtain the final compound with good yields.

Expected Yield : Approximately 79.6%.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Starting Material | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Method 1 | 5-Fluoroindazole | Br2 | DMF | -5°C to RT | ~95 |

| Method 2 | Substituted Indazole | K2CO3 | MeOH/H2O | RT | ~79.6 |

化学反应分析

Types of Reactions

3-Bromo-5-fluoro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine (Br2) and fluorine (F2) in the presence of catalysts.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-bromo-5-fluoro-1H-indazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various indazole derivatives, which were evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives showed potent activity, suggesting their potential as anticancer agents .

Inhibition of Protein Kinases

Indazole derivatives, including this compound, have been investigated for their ability to inhibit specific protein kinases. These kinases are crucial in regulating cellular functions and are often implicated in cancer progression. The binding affinity of these compounds to target proteins was assessed using molecular docking studies, revealing promising interactions that could lead to the development of novel therapeutics .

Synthesis and Industrial Applications

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, including bromination reactions and cyclization processes. Recent patents describe efficient synthetic routes that yield high purity and yield, making the compound suitable for large-scale industrial production . These methods often utilize readily available starting materials and mild reaction conditions, enhancing their applicability in pharmaceutical manufacturing.

Chemical Intermediates

Due to its structural characteristics, this compound serves as an important intermediate in the synthesis of other complex molecules. It has been utilized in the preparation of various bioactive compounds, including those with potential therapeutic applications against diseases such as HIV and cancer .

Biological Research

Antioxidant Properties

Research has shown that indazole derivatives possess antioxidant activities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a pivotal role, such as neurodegenerative disorders .

Antimicrobial Activity

Studies have also explored the antimicrobial potential of this compound and its derivatives against various bacterial and fungal strains. The findings indicate that certain substitutions on the indazole ring can enhance antimicrobial efficacy, highlighting its potential as a lead compound in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

作用机制

The exact mechanism of action of 3-Bromo-5-fluoro-1H-indazole is not fully understood. it is believed to interact with various proteins and enzymes in the body, leading to a range of biochemical and physiological effects. The compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.

相似化合物的比较

Comparison with Structurally Related Indazole Derivatives

The structural and functional attributes of 3-bromo-5-fluoro-1H-indazole can be contextualized by comparing it to analogous halogenated indazoles. Key differences in substituents, synthetic routes, and physicochemical properties are summarized below:

Structural and Physicochemical Properties

Key Observations:

Substituent Effects :

- N-Alkylation (e.g., ethyl or methyl groups at N1 in compounds 3a and 18) reduces polarity, often resulting in lower melting points (e.g., 3a is a viscous liquid) compared to unsubstituted analogs .

- Trifluoromethyl (CF₃) groups enhance metabolic stability and lipophilicity, as seen in 3-bromo-1-methyl-5-(trifluoromethyl)-1H-indazole .

- Oxetane moieties (e.g., Compound 29a) are bioisosteres that improve solubility and pharmacokinetic profiles in drug candidates .

Spectral Data :

生物活性

3-Bromo-5-fluoro-1H-indazole is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both bromine and fluorine atoms enhances its reactivity, making it a valuable scaffold in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.

Target Interactions

This compound interacts with various biological targets, particularly kinases involved in cell signaling pathways. It has been shown to bind with high affinity to checkpoint kinases CHK1 and CHK2, which play crucial roles in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, particularly in cancer cells.

Biochemical Pathways

The compound influences several biochemical pathways by modulating enzyme activity and protein interactions. For instance, its inhibitory effects on specific protein kinases can disrupt signaling cascades that are vital for cell proliferation and survival. This modulation leads to significant alterations in cellular processes such as differentiation, metabolism, and apoptosis .

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In particular, studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL for certain analogues . This positions the compound as a promising candidate for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been shown to exhibit significant cytotoxic effects against multiple cancer cell lines. The compound's ability to induce apoptosis through the inhibition of CHK1 and CHK2 kinases is particularly noteworthy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against MRSA. The results indicated that certain derivatives had MIC values significantly lower than those of standard antibiotics like vancomycin, suggesting a strong potential for clinical application in treating resistant bacterial infections .

Study 2: Antitumor Activity

In another investigation, the antitumor effects of this compound were assessed using various cancer cell lines. The findings revealed that the compound induced apoptosis in Hep-G2 liver cancer cells with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) .

| Property | Description |

|---|---|

| Molecular Formula | C7H4BrFN2 |

| Molecular Weight | 215.025 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Reactivity | Reacts with nucleophiles due to electrophilic bromine and fluorine centers |

常见问题

Q. What are the optimal synthetic routes for 3-bromo-5-fluoro-1H-indazole, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. For example, bromination of a fluoro-substituted indazole precursor can be performed using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours. Monitoring via TLC or HPLC ensures completion. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity . Key parameters include stoichiometric control of brominating agents and inert atmosphere to minimize side reactions like dehalogenation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assigns substituent positions; the fluorine atom induces distinct splitting patterns in adjacent protons (e.g., C-4 and C-6 protons in the indazole core) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (215.02 g/mol) and isotopic patterns (Br/F contributions) .

- FT-IR: Identifies N-H stretches (~3400 cm⁻¹ for indazole) and C-Br/C-F vibrations (650–500 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. The bromine atom at C-3 is electrophilic, making it a candidate for Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect at C-5 enhances oxidative addition rates with palladium catalysts. Molecular docking studies (e.g., AutoDock Vina) may also predict binding affinities for drug discovery applications .

Q. What strategies resolve contradictions in crystallographic data for halogenated indazoles?

Methodological Answer:

- SHELX Refinement: Use SHELXL for small-molecule refinement, leveraging high-resolution (<1.0 Å) X-ray data to resolve positional disorder in bromine/fluorine substituents.

- Twinned Data Handling: For crystals with merohedral twinning, SHELXD or OLEX2 can deconvolute overlapping reflections .

- Validation Tools: CheckCIF (CCDC) flags steric clashes or improbable bond lengths caused by heavy atoms (Br/F) .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound derivatives?

Methodological Answer:

- Bioisosteric Replacement: Substitute bromine with CF₃ or CN groups to modulate lipophilicity (LogP) while retaining target binding (e.g., kinase inhibition).

- Pharmacophore Modeling: Align derivatives with known inhibitors (e.g., indazole-based kinase inhibitors) using Schrödinger Phase to identify critical H-bond acceptors (fluorine) and hydrophobic pockets .

- In Vitro Assays: Test inhibitory activity against enzymes like α-glucosidase or CDK2, using IC₅₀ values to rank substituent effects .

Analytical Challenges

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Methodological Answer:

- Accelerated Stability Studies: Use HPLC to monitor degradation in DMSO, DMF, or aqueous buffers (pH 4–9) at 25°C and 40°C. Halogenated indazoles degrade via hydrolysis (C-Br cleavage) in polar protic solvents; stability is optimal in anhydrous DMSO at −20°C .

- Arrhenius Modeling: Predict shelf life by extrapolating degradation rates from elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。